1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- exerts its effects involves its ability to form stable acetal or ketal structures. These structures can protect reactive carbonyl groups during chemical transformations. The compound’s reactivity is influenced by the presence of the dioxolane ring, which can undergo various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: Similar in structure but differs in the ester functional group.
2-Propyl-1,3-dioxolane: Another dioxolane derivative with a propyl group.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of the acetyloxy group.
Eigenschaften
CAS-Nummer |
54214-75-4 |
---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
[2-(3-oxopropyl)-1,3-dioxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-8(11)12-7-9(3-2-4-10)13-5-6-14-9/h4H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
DKDQRPNTJYQLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1(OCCO1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.